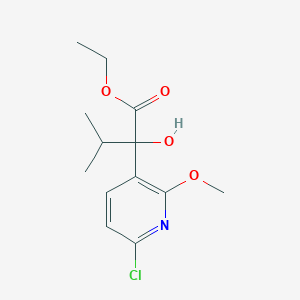
Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate is a chemical compound with the molecular formula C13H18ClNO4 It is characterized by the presence of a pyridine ring substituted with a chlorine atom and a methoxy group, as well as a butanoate ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate typically involves the esterification of 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(6-chloro-2-methoxypyridin-3-yl)-3-methylbutan-2-one.
Reduction: Formation of 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate can be compared with other similar compounds, such as:
Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)propanoate: Similar structure but lacks the hydroxyl and methyl groups on the butanoate moiety.
Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)acrylate: Contains an acrylate group instead of the butanoate ester.
2-(6-chloro-2-methoxypyridin-3-yl)acetic acid: Lacks the ester group and has a carboxylic acid instead.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H18ClNO4 |
|---|---|
Molekulargewicht |
287.74 g/mol |
IUPAC-Name |
ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C13H18ClNO4/c1-5-19-12(16)13(17,8(2)3)9-6-7-10(14)15-11(9)18-4/h6-8,17H,5H2,1-4H3 |
InChI-Schlüssel |
KSBXTDDFLRGSGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=C(N=C(C=C1)Cl)OC)(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate](/img/structure/B13086291.png)
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione](/img/structure/B13086293.png)
![2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13086298.png)
![1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086314.png)

![2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13086320.png)
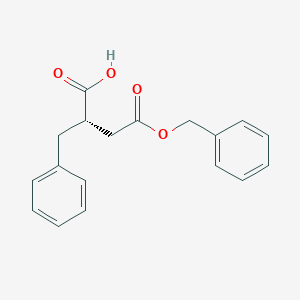
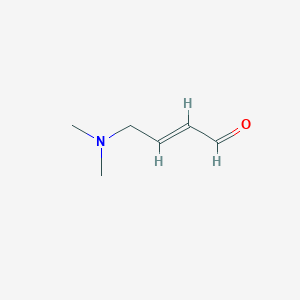
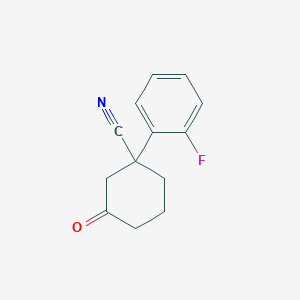
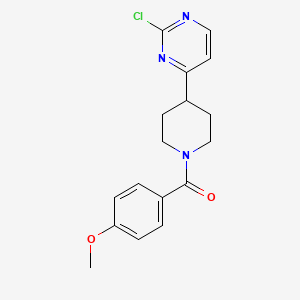

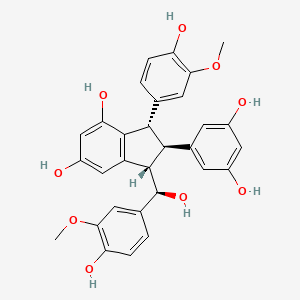
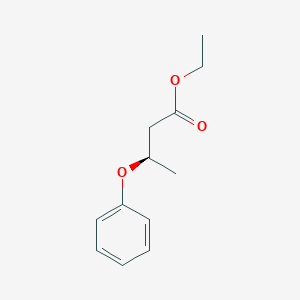
![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride](/img/structure/B13086361.png)
